2,4-Thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)-

PPARγ transactivation reporter assay thiazolidinedione pharmacology

2,4-Thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)-, also designated NC-2100 (CAS 179068-64-5), is a synthetic quinolinyl-containing thiazolidinedione (TZD). It functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) ligand but is distinguished from prototypical TZDs by its notably weak PPARγ transactivation capacity.

Molecular Formula C20H16N2O3S
Molecular Weight 364.4 g/mol
CAS No. 179068-64-5
Cat. No. B1243694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)-
CAS179068-64-5
SynonymsNC 2100
NC-2100
Molecular FormulaC20H16N2O3S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2)CC4C(=O)NC(=O)S4
InChIInChI=1S/C20H16N2O3S/c23-19-18(26-20(24)22-19)9-14-8-15-6-7-16(10-17(15)21-11-14)25-12-13-4-2-1-3-5-13/h1-8,10-11,18H,9,12H2,(H,22,23,24)
InChIKeyAZKFGOQRYCSQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)- (NC-2100) Procurement Guide: Compound Profile and Scientific Identity


2,4-Thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)-, also designated NC-2100 (CAS 179068-64-5), is a synthetic quinolinyl-containing thiazolidinedione (TZD) [1]. It functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) ligand but is distinguished from prototypical TZDs by its notably weak PPARγ transactivation capacity [2]. The molecule features a 7-benzyloxyquinoline moiety linked via a methylene bridge to the 2,4-thiazolidinedione core, a structural arrangement that confers a pharmacological profile divergent from rosiglitazone, pioglitazone, and troglitazone [2].

Why 2,4-Thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)- Cannot Be Replaced by Standard Thiazolidinediones: Quantitative Differentiation at a Glance


Generic substitution among thiazolidinediones is scientifically unsound because NC-2100's pharmacological signature is inversely correlated with PPARγ activation strength. While rosiglitazone, pioglitazone, and troglitazone rely on potent PPARγ agonism for glycemic control, NC-2100 achieves equivalent or superior plasma glucose reduction at concentrations 10- to 30-fold below those needed for maximal PPARγ activation [1]. Furthermore, NC-2100 uniquely uncouples glycemic efficacy from the hallmark TZD side effect of body weight gain, inducing thermogenic uncoupling protein 1 (UCP1) in subcutaneous white adipose tissue—a tissue compartment not engaged by pioglitazone or troglitazone [1]. These quantitative divergences in potency, tissue selectivity, and metabolic outcome render simple analog replacement invalid.

Quantitative Differentiation Evidence for NC-2100 (CAS 179068-64-5) Versus Closest Thiazolidinedione Analogs


PPARγ Transactivation: NC-2100 Requires 10- to 30-Fold Higher Concentrations Than Rosiglitazone, Pioglitazone, and Troglitazone for Maximal Activation

In a direct head-to-head comparison using a PPARγ reporter assay system, NC-2100 required 10- to 30-fold higher concentrations to achieve maximal PPARγ activation relative to the prototypical TZDs troglitazone, pioglitazone, and BRL-49653 (rosiglitazone) [1]. This quantitative difference establishes NC-2100 as a weak PPARγ activator, fundamentally distinct from the strong agonists in its class.

PPARγ transactivation reporter assay thiazolidinedione pharmacology

Plasma Glucose Reduction in KKAy Mice: NC-2100 Exhibits Potent Glycemic Efficacy Despite Weak PPARγ Agonism

When administered at low concentrations to obese KKAy mice, NC-2100 efficiently lowered plasma glucose levels [1]. Notably, this glycemic efficacy was achieved under conditions where NC-2100 displayed only weak PPARγ activation—a clear dissociation from the strong PPARγ-dependent glucose lowering observed with troglitazone, pioglitazone, and BRL-49653 in the same study [1].

plasma glucose KKAy mouse model antidiabetic efficacy

Body Weight Gain: NC-2100 Causes the Smallest Increase Among Four Comparator Thiazolidinediones in KKAy Mice

Among the four TZDs evaluated in KKAy mice—troglitazone, pioglitazone, BRL-49653, and NC-2100—NC-2100 treatment resulted in the smallest body weight increase [1]. This finding is mechanistically significant, as body weight gain is a well-documented class side effect of TZDs driven by PPARγ-mediated adipogenesis.

body weight TZD side effect KKAy mouse model

UCP1 Induction in White Adipose Tissue: NC-2100 Engages Subcutaneous Depot, Unlike Pioglitazone and Troglitazone

NC-2100 significantly induced UCP1 mRNA in white adipose tissue (WAT), with efficient induction observed in both mesenteric and subcutaneous depots [1]. In contrast, pioglitazone and troglitazone induced UCP1 only slightly and exclusively in mesenteric WAT, failing to engage the subcutaneous compartment [1]. This tissue-level selectivity differentiates NC-2100 from its clinical comparators.

UCP1 white adipose tissue browning thermogenesis

Visceral Fat Reduction: NC-2100 Patented as a Selective Visceral Fat-Reducing Agent, a Property Not Claimed for Rosiglitazone or Pioglitazone

Japanese patent JPH10182461A explicitly claims NC-2100 (5-[(7-benzyloxy-3-quinolyl)methyl]-2,4-thiazolidinedione) as an active ingredient for suppressing and reducing visceral fat accumulation and improving fat distribution [1]. This visceral fat-selective property is not a primary claim for rosiglitazone or pioglitazone, which are known to promote overall adipogenesis and subcutaneous fat accumulation.

visceral fat fat distribution patent

PPARα Sparing: NC-2100 Does Not Transactivate PPARα, Providing Selectivity Over Dual PPARα/γ Agonists

In the whole mouse, high concentrations of NC-2100 weakly induced transcription of PPARγ target genes but did not induce PPARα target genes [1]. This is consistent with receptor binding studies of related quinolinyl TZDs (e.g., 5a maleate) which showed no significant transactivation of PPARα or PPARγ [2]. This PPARα-sparing profile contrasts with certain TZD derivatives that exhibit dual PPARα/γ activity.

PPARα selectivity nuclear receptor profiling off-target activity

High-Value Application Scenarios for 2,4-Thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)- (NC-2100) Based on Quantitative Differentiation


Mechanistic Studies Dissociating PPARγ Activation from Glycemic Control

Because NC-2100 requires 10- to 30-fold higher concentrations for PPARγ activation yet maintains potent glucose lowering in KKAy mice, it serves as an ideal tool to interrogate PPARγ-independent antidiabetic mechanisms [1]. Researchers can use NC-2100 alongside rosiglitazone (strong PPARγ agonist) to distinguish PPARγ-dependent vs. PPARγ-independent effects on insulin sensitivity and glucose homeostasis.

Adipose Tissue Thermogenesis and Subcutaneous WAT Browning Research

NC-2100 is uniquely capable among clinically studied TZDs of inducing UCP1 in subcutaneous white adipose tissue, not only mesenteric WAT [1]. This tissue-selective browning effect makes NC-2100 the preferred chemical probe for studies of subcutaneous adipose thermogenesis, energy expenditure, and the therapeutic potential of WAT browning in obesity.

Visceral Adiposity and Body Fat Distribution Pharmacological Modeling

The patent-protected visceral fat-reducing activity of NC-2100, combined with its minimal body weight gain profile relative to pioglitazone and rosiglitazone, positions it as a lead scaffold for developing agents that improve fat distribution rather than promote generalized adipogenesis [1][2]. Investigators studying visceral fat pathophysiology or screening for visceral-fat-selective compounds should prioritize NC-2100.

PPARγ-Selective Profiling Without PPARα Confounding

For nuclear receptor profiling panels where PPARα crossover must be excluded, NC-2100 provides a validated PPARγ ligand that does not activate PPARα target genes [1]. Related quinolinyl TZDs such as 5a maleate confirm the class-level PPARα-sparing property [3]. This selectivity is critical for assays requiring unambiguous assignment of PPARγ-mediated transcriptional effects.

Quote Request

Request a Quote for 2,4-Thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.